1,4-Bis(pentafluorophenoxy)tetrafluorobenzene

Fluoropolymer synthesis Perfluoroaryl ether characterization Thermal property differentiation

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene (CAS 6804-37-1) is a perfluorinated diaryl ether with molecular formula C18F14O2 and molecular weight 514.17. The compound features a tetrafluorobenzene core symmetrically substituted with two pentafluorophenoxy groups, resulting in fourteen fluorine atoms that confer high thermal stability, low polarizability, and resistance to oxidative degradation.

Molecular Formula C18F14O2
Molecular Weight 514.2 g/mol
CAS No. 6804-37-1
Cat. No. B12083662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(pentafluorophenoxy)tetrafluorobenzene
CAS6804-37-1
Molecular FormulaC18F14O2
Molecular Weight514.2 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18F14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28
InChIKeyQUYRBEDFNGXEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene (CAS 6804-37-1) Procurement & Technical Baseline


1,4-Bis(pentafluorophenoxy)tetrafluorobenzene (CAS 6804-37-1) is a perfluorinated diaryl ether with molecular formula C18F14O2 and molecular weight 514.17 [1]. The compound features a tetrafluorobenzene core symmetrically substituted with two pentafluorophenoxy groups, resulting in fourteen fluorine atoms that confer high thermal stability, low polarizability, and resistance to oxidative degradation . First reported as an isolable intermediate in the aqueous reaction of potassium pentafluorophenoxide with hexafluorobenzene, this compound occupies a structurally distinct niche among perfluoroaromatic ethers [2].

Why Generic Perfluoroaryl Ethers Cannot Substitute for 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene


In-class perfluorinated diaryl ethers are not interchangeable with 1,4-bis(pentafluorophenoxy)tetrafluorobenzene due to fundamental differences in synthetic origin, molecular architecture, and reactivity profile. This compound is not a commercial bulk fluoropolymer precursor but a structurally defined discrete intermediate produced under specific aqueous conditions from potassium pentafluorophenoxide and hexafluorobenzene [1]. Unlike perfluorophenyl ether (C12F10O), which forms as the primary neutral product, the bis(pentafluorophenoxy) derivative arises as a trace side product that can be isolated via vacuum sublimation [2]. This distinct synthetic provenance means that substituting a generic perfluoroaryl ether fails to replicate the specific molecular geometry, fluorine substitution pattern, and associated physical properties (melting point 145–148°C; density 1.776 g/cm³) required for applications demanding this exact structure .

Quantitative Differentiation Evidence: 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene vs. Closest Analogs


Comparative Physical State and Melting Point: Crystalline Solid vs. Low-Melting Perfluoroaryl Ethers

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene exhibits a melting point of 145–148°C, existing as a crystalline solid at ambient conditions . In contrast, the primary reaction co-product perfluorophenyl ether (C12F10O) demonstrates a melting point of 83–87°C [1]. This approximately 60°C elevation in melting point for the bis-substituted derivative enables solid-state isolation and handling strategies that are infeasible with lower-melting perfluoroaryl ethers.

Fluoropolymer synthesis Perfluoroaryl ether characterization Thermal property differentiation

Infrared Spectroscopic Differentiation: Unique 1020 cm⁻¹ Band vs. Perfluorophenyl Ether

Infrared spectroscopy provides definitive differentiation of 1,4-bis(pentafluorophenoxy)tetrafluorobenzene from its closest analog, perfluorophenyl ether. The target compound displays a characteristic strong absorption band at 1020 cm⁻¹, which is absent in the spectrum of perfluorophenyl ether [1]. This band is attributed to the 1,4-disubstituted tetrafluorobenzene core vibration, providing a unique spectroscopic fingerprint for identity confirmation and purity assessment in procurement quality control.

Spectroscopic characterization Perfluoroaryl ether identification Quality control analysis

Isolation Feasibility: Vacuum Sublimation Separation from Perfluorophenyl Ether

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is demonstrably isolable from complex reaction mixtures via vacuum sublimation, enabling recovery of pure compound from the neutral fraction of aqueous pentafluorophenoxide-hexafluorobenzene reactions [1]. The neutral fraction consists primarily of perfluorophenyl ether with only a trace of the bis(pentafluorophenoxy) derivative, yet vacuum sublimation achieves effective separation [2]. This established isolation pathway contrasts with polymeric perfluorophenylene ethers (MW 1700–12,500) which cannot be similarly purified to a discrete molecular entity [3].

Product isolation Purification methodology Fluorinated intermediate recovery

Structural Differentiation: Symmetric 1,4-Disubstituted Core vs. Monosubstituted and Polymeric Analogs

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene features a symmetric 1,4-disubstituted tetrafluorobenzene core with two terminal pentafluorophenoxy groups (C18F14O2; molecular weight 514.17) [1]. This architecture differs fundamentally from perfluorophenyl ether (C12F10O; monosubstituted; molecular weight ~362) and poly(perfluorophenylene ethers) (C6F5(OC6F4)xOC6F5; polymeric with x>1) [2]. The target compound occupies a structurally intermediate position—a discrete dimeric species with precisely two ether linkages—that is distinct from both smaller mono-ethers and higher oligomeric/polymeric chains.

Perfluoroaryl ether architecture Molecular geometry Fluoropolymer intermediate

High-Value Application Scenarios for 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene Procurement


Reference Standard for Spectroscopic Identification in Perfluoroaryl Ether Reaction Monitoring

Procurement of 1,4-bis(pentafluorophenoxy)tetrafluorobenzene as a characterized reference standard enables definitive identification of this discrete intermediate in complex fluoropolymer reaction mixtures. The compound's unique IR absorption at 1020 cm⁻¹ provides a spectroscopic marker for monitoring reaction progress and product distribution in aqueous pentafluorophenoxide-hexafluorobenzene systems [1]. Its established melting point range of 145–148°C further supports identity confirmation of isolated fractions .

Well-Defined Model Compound for Perfluoroaryl Ether SNAr Mechanistic Studies

The discrete dimeric architecture of 1,4-bis(pentafluorophenoxy)tetrafluorobenzene (C18F14O2; MW 514.17; precisely two ether linkages) [1] makes it a valuable model compound for studying nucleophilic aromatic substitution (SNAr) mechanisms in perfluorinated aromatic systems. Unlike polymeric perfluorophenylene ethers that exhibit polydispersity, this compound provides a structurally homogeneous substrate for kinetic and mechanistic investigations of ether bond formation and cleavage in fluoroaromatic chemistry .

Crystalline Solid Intermediate for Fluorinated Material Synthesis Requiring Ambient-Stable Handling

The crystalline solid nature of 1,4-bis(pentafluorophenoxy)tetrafluorobenzene, with melting point 145–148°C [1], distinguishes it from lower-melting perfluoroaryl ethers such as perfluorophenyl ether (mp 83–87°C) . This elevated melting point enables ambient-temperature storage, accurate weighing, and solid-phase handling protocols without the cold-chain or viscosity-management challenges associated with low-melting fluorinated ethers. Researchers synthesizing fluorinated polyethers or investigating perfluoroaryl building blocks benefit from the compound's convenient solid-state physical form.

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